N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C14H18N6O and its molecular weight is 286.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research conducted by Hossan et al. (2012) indicates the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing citrazinic acid as a starting material. The study showed that many of these compounds, which include structures similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide, have significant antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Antiallergic Agents
A study by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound . This research aimed at discovering novel antiallergic compounds, revealing that some derivatives exhibited substantial antiallergic potency, suggesting potential applications in allergy treatment (Menciu et al., 1999).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands of the histamine H4 receptor, a structure similar to the compound . This research resulted in the identification of potent anti-inflammatory and antinociceptive agents, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Anticancer Agents
Su et al. (1986) explored the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, which are structurally akin to the compound . This research showed significant anticancer activity in vitro and in vivo, highlighting the potential of such compounds in cancer therapy (Su et al., 1986).
Mechanism of Action
Target of Action
The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide, is a pyridopyrimidine derivative . Pyridopyrimidine derivatives are known to target several key enzymes and receptors in the body. One of the most frequently mentioned biological targets of pyridopyrimidine derivatives is dihydrofolate reductase (DHFR) . Other targets include various kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and biotin carboxylase .
Mode of Action
The compound inhibits the activity of its targets, such as DHFR, with high affinity . By binding to these targets, the compound can interfere with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of DHFR by the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This affects the synthesis of RNA and DNA , which are crucial for cell growth and division .
Result of Action
The inhibition of DHFR and the subsequent reduction in the synthesis of RNA and DNA can lead to the death of cancer cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJOMBGIDUPBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.